6-Methylquinolin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-Methylquinolin-7-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials. The synthesis of quinoline and its analogues has been reported in the literature . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

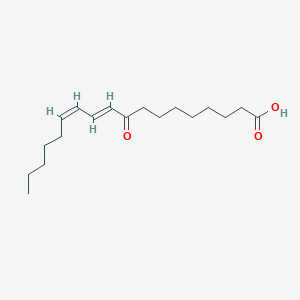

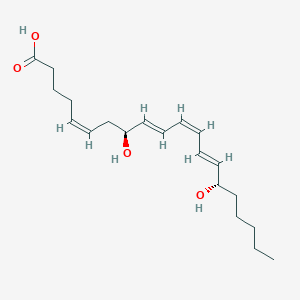

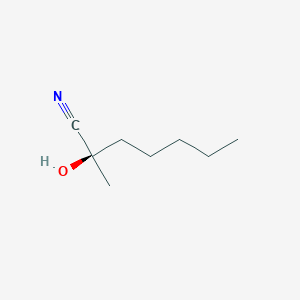

6-Methylquinolin-7-amine has a molecular formula of C10H10N2. It is a derivative of quinoline, which is a class of organic compounds that are widely used in medicinal chemistry.Chemical Reactions Analysis

Quinoline and its derivatives, including 6-Methylquinolin-7-amine, can undergo various transformations. For example, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, undergo ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

6-Methylquinolin-7-amine has a molecular weight of 158.2 g/mol. The physical form and other properties like melting point, boiling point, etc., are not available in the search results.Applications De Recherche Scientifique

2. Synthesis of Biologically and Pharmaceutically Active Quinoline

- Summary of Application : Quinoline, an essential heterocyclic compound, has versatile applications in the fields of industrial and synthetic organic chemistry . 6-Methylquinolin-7-amine, being a quinoline derivative, likely shares these applications.

- Methods of Application : Various synthesis protocols have been reported for the construction of quinoline scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

3. Protein Modification

- Summary of Application : Quinoline derivatives, such as 6-Methylquinolin-7-amine, can be used in the modification of the N-termini of proteins via a quinone-mediated oxidation .

- Methods of Application : The method involves the oxidation of the N-terminal α-amine of complex peptides and proteins .

4. Antimicrobial Agent

- Summary of Application : Quinoline derivatives, including 6-Methylquinolin-7-amine, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- Methods of Application : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Chemical modification of quinoline is one of the common approaches used in drug discovery .

- Results or Outcomes : In one series, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin, and griseofulvin as standard drugs .

5. Antiviral Agent

- Summary of Application : Quinoline derivatives, including 6-Methylquinolin-7-amine, have been noted for their antiviral activities .

6. Catalysts

- Summary of Application : Quinoline derivatives, including 6-Methylquinolin-7-amine, are utilized in the production of catalysts .

7. Dyes

- Summary of Application : Quinoline derivatives, including 6-Methylquinolin-7-amine, are utilized in the production of dyes .

8. Photovoltaics

Safety And Hazards

Propriétés

IUPAC Name |

6-methylquinolin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTUGIWAYGTPCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylquinolin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)

![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)

![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)